N'-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-13-4-2-3-5-17(13)19-26-22-28(27-19)16(12-32-22)10-11-24-20(30)21(31)25-15-8-6-14(7-9-15)18(23)29/h2-9,12H,10-11H2,1H3,(H2,23,29)(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSIDGWBLLWQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions starting from readily available precursors The key steps include the formation of the triazole and thiazole rings, followed by their fusion to form the triazolo-thiazole system
Formation of Triazole Ring: This can be achieved by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Thiazole Ring: This involves the cyclization of thioamides with α-haloketones or α-haloesters.
Fusion of Triazole and Thiazole Rings: The triazole and thiazole rings are fused together through a condensation reaction, often facilitated by a dehydrating agent.
Introduction of Ethanediamide Moiety: The final step involves the reaction of the fused ring system with ethanediamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
Scientific Research Applications of N'-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
This compound is a complex organic compound belonging to the heterocyclic class, characterized by a ring structure containing atoms other than carbon. It has diverse applications in scientific research spanning chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step reactions from readily available precursors. Key steps include:
- Formation of Triazole Ring: Achieved by cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
- Formation of Thiazole Ring: Involves cyclization of thioamides with α-haloketones or α-haloesters.
- Fusion of Triazole and Thiazole Rings: The rings fuse through a condensation reaction, often facilitated by a dehydrating agent.
Types of Reactions
this compound can undergo various chemical reactions:
- Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Undergoing nucleophilic or electrophilic substitution reactions based on functional groups present.
Biology
The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
It is explored for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site, preventing substrate binding and catalytic activity, or interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Industry
Mechanism of Action
The mechanism of action of N’-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties of Selected Analogs
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 2-methylphenyl (R1) and 4-carbamoylphenyl (R2) contrast with analogs bearing halogens (F, Cl) or methoxy groups. Electron-withdrawing substituents (e.g., Cl in ) increase molecular weight and may enhance metabolic stability but reduce solubility. Conversely, methoxy () or carbamoyl groups (target) could improve solubility via polar interactions .
- Steric Effects: The 2-methylphenyl group (R1) in the target introduces steric hindrance near the triazolothiazole core, possibly affecting receptor binding compared to smaller substituents like 4-fluorophenyl () .
Physicochemical and Pharmacological Implications
- Solubility: The carbamoyl group may confer higher aqueous solubility than chloro () or methoxy () substituents, though molecular weight (~450–480 g/mol) places the target near the upper limit of Lipinski’s Rule of Five.
Biological Activity
N'-(4-carbamoylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Triazole Ring : Achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
- Formation of Thiazole Ring : Involves the cyclization of thioamides with α-haloketones or α-haloesters.
- Fusion of Rings : The triazole and thiazole rings are fused through a condensation reaction, often facilitated by a dehydrating agent.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds in the triazole-thiazole class. For instance:
- A study synthesized various triazolo-thiadiazine derivatives and evaluated their activity against bacterial strains like Staphylococcus aureus and Escherichia coli, revealing promising antibacterial effects .
- Compounds containing the triazole moiety have shown significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans.
Anticancer Potential
Research indicates that compounds with a 1,2,4-triazole ring exhibit chemopreventive and chemotherapeutic effects:
- Mercapto-substituted 1,2,4-triazoles have been reported to possess anticancer properties through various mechanisms including enzyme inhibition and modulation of cellular pathways .
- Specific studies have demonstrated that these compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in cancer treatment strategies.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing substrate interaction and subsequent catalytic activity.
- Signal Transduction Modulation : Interaction with cellular receptors can influence signal transduction pathways affecting various cellular functions.
Table 1: Summary of Biological Evaluations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare triazolothiazole-containing compounds like this target molecule?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) as precursors. For example, N-acylation reactions under GP1 (General Procedure 1) conditions yield triazolothiazole cores via coupling with carboxamide derivatives. Column chromatography (e.g., SiO₂, cyclohexane:EtOAc gradients) is critical for purification, achieving yields up to 79% . Intermediate steps may require optimization of stoichiometry (e.g., 2.00 equiv. iodonium salt) and solvent systems to enhance efficiency.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positioning. For instance, distinct aromatic proton signals in the δ 7.2–8.5 ppm range and carbonyl resonances (C=O, δ ~165–175 ppm) are diagnostic. Infrared spectroscopy (IR) corroborates functional groups (e.g., amide C=O stretches at ~1680 cm⁻¹). Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry and crystal packing .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Flash chromatography (e.g., ethyl acetate/hexane gradients) is widely used, with silica gel as the stationary phase. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or DMF/H₂O mixtures enhances purity, as demonstrated in thiazolidinone derivatives with yields ≥70% .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 2-methylphenyl) influence the compound's reactivity and stability?
- Methodological Answer : Electron-donating groups (e.g., methyl) on the phenyl ring stabilize the triazolothiazole core via hyperconjugation, reducing susceptibility to oxidative degradation. Comparative studies of analogs (e.g., 4-chlorophenyl vs. 2-methylphenyl) using cyclic voltammetry can quantify electronic effects. Computational modeling (DFT) further predicts HOMO-LUMO gaps and charge distribution .
Q. What mechanistic insights explain the formation of the triazolo[3,2-b][1,3]thiazole ring system during synthesis?
- Methodological Answer : The reaction likely proceeds through a tandem SNAr (nucleophilic aromatic substitution) and cyclization pathway. For example, iodonium salts act as electrophilic partners, forming C–N bonds with carboxamide nucleophiles. Cyclization is promoted by base (e.g., K₂CO₃) or Lewis acids (e.g., CuI), as seen in analogous triazolothiadiazole syntheses. Isotopic labeling (¹⁵N) can track nitrogen migration during ring closure .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, ATP concentrations in kinase assays). Standardizing protocols (e.g., IC₅₀ determination under fixed [ATP]) and orthogonal validation (e.g., SPR for binding affinity vs. enzymatic assays) improve reproducibility. Meta-analyses of SAR datasets (e.g., substituent effects on logP and IC₅₀) can identify outliers .
Q. What strategies optimize the compound's solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance aqueous solubility. Introducing hydrophilic groups (e.g., sulfonamides) via late-stage functionalization balances logP values. Phase-solubility diagrams with cyclodextrins (e.g., HP-β-CD) provide empirical solubility profiles .
Data Contradiction Analysis
Q. Why do yields vary significantly when synthesizing analogs with different aryl substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., 2,6-dichlorophenyl) slows nucleophilic attack, reducing yields (e.g., 37% for 4i vs. 70% for 4g in ). Kinetic studies (e.g., monitoring by in-situ IR) identify rate-limiting steps. Adjusting reaction temperature (e.g., reflux vs. RT) or solvent polarity (DMF vs. THF) mitigates steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
